tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate
Overview
Description
tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. The compound features a tert-butyl ester group and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate serves as a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives, including this compound, are studied for their potential therapeutic properties. They exhibit a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .
Medicine
In medicine, indole derivatives are explored for their potential as drug candidates. The formyl group in this compound can be modified to enhance its pharmacological properties, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate is primarily related to its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in electrophilic substitution reactions. These reactions enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(3-acetyl-1H-indol-1-yl)acetate
- tert-butyl 2-(3-hydroxy-1H-indol-1-yl)acetate
- tert-butyl 2-(3-methyl-1H-indol-1-yl)acetate
Uniqueness
tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific chemical transformations, such as oxidation and reduction, which are not possible with other functional groups like acetyl or hydroxyl .
Properties
IUPAC Name |
tert-butyl 2-(3-formylindol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-11(10-17)12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAMJBHZPOYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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